molecular formula C10H15NO B2632365 3-Amino-2-methyl-2-phenylpropan-1-ol CAS No. 98459-58-6

3-Amino-2-methyl-2-phenylpropan-1-ol

Cat. No.: B2632365
CAS No.: 98459-58-6
M. Wt: 165.236
InChI Key: DBPJVHHWVIXIEJ-UHFFFAOYSA-N
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Description

3-Amino-2-methyl-2-phenylpropan-1-ol is an organic compound with the molecular formula C10H15NO It is a chiral molecule with a hydroxyl group, an amino group, and a phenyl group attached to a central carbon atom

Scientific Research Applications

3-Amino-2-methyl-2-phenylpropan-1-ol has a wide range of applications in scientific research:

Safety and Hazards

The compound has been classified under GHS05 and GHS07 pictograms . The hazard statements associated with it are H302, H315, H318, H332, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-methyl-2-phenylpropan-1-ol can be achieved through several methods. One common approach involves the reaction of benzaldehyde with nitroethane to form 2-nitro-1-phenylpropene. This intermediate is then reduced to 2-amino-1-phenylpropane, which undergoes further reactions to introduce the hydroxyl group at the appropriate position .

Another method involves the use of Grignard reagents. For instance, the reaction of phenylmagnesium bromide with 2-methyl-2-oxazoline followed by hydrolysis can yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction temperatures are crucial factors in the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-methyl-2-phenylpropan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Amino-2-methyl-2-phenylpropan-1-ol involves its interaction with specific molecular targets. The hydroxyl and amino groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-2-methyl-2-phenylpropan-1-ol is unique due to the presence of both a phenyl group and a methyl group attached to the central carbon. This structural feature imparts distinct chemical and biological properties, making it a valuable compound in various applications .

Properties

IUPAC Name

3-amino-2-methyl-2-phenylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-10(7-11,8-12)9-5-3-2-4-6-9/h2-6,12H,7-8,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBPJVHHWVIXIEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)(CO)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98459-58-6
Record name 3-amino-2-methyl-2-phenylpropan-1-ol
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